molecular formula C27H28N4O3 B11614814 2-[(4E)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

2-[(4E)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11614814
M. Wt: 456.5 g/mol
InChI Key: XAKWTTNQONCLNI-ZVHZXABRSA-N
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Description

2-[(4E)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Imidazolidinone Formation: The imidazolidinone ring can be formed by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the pyrrole and imidazolidinone rings through a condensation reaction, often using a catalyst such as a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4E)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4E)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to exert its effects.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4E)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide: Similar compounds may include other imidazolidinones or pyrrole derivatives with comparable structures and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

2-[(4E)-4-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H28N4O3/c1-16-6-9-22(10-7-16)28-25(32)15-30-26(33)24(29-27(30)34)14-21-13-19(4)31(20(21)5)23-11-8-17(2)18(3)12-23/h6-14H,15H2,1-5H3,(H,28,32)(H,29,34)/b24-14+

InChI Key

XAKWTTNQONCLNI-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC(=C(C=C4)C)C)C)/NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=C(C=C4)C)C)C)NC2=O

Origin of Product

United States

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